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Compound of Interest

Compound Name: Tungsten hexafluoride

Cat. No.: B1630381

Welcome to the technical support center for researchers, scientists, and professionals engaged
in the deposition of tungsten (W) films using tungsten hexafluoride (WFe). This resource is
designed to provide in-depth, actionable guidance on a critical challenge in this process: the
mitigation of fluorine (F) contamination. Unwanted fluorine incorporation can significantly
degrade film quality by increasing resistivity and causing voids, ultimately impacting device
performance and yield.[1][2]

This guide moves beyond simple procedural lists to explain the underlying chemical and
physical principles, empowering you to make informed decisions in your experimental work.

Frequently Asked Questions (FAQSs)
Q1: Why is fluorine contamination a concern in tungsten
films deposited from WFe?

Fluorine is an inherent component of the tungsten hexafluoride precursor. During the
chemical vapor deposition (CVD) process, incomplete reaction or the formation of byproducts
can lead to the incorporation of fluorine atoms into the growing tungsten film.[1] This
contamination is detrimental for several reasons:

 Increased Film Resistivity: Fluorine impurities disrupt the crystal lattice of the tungsten film,
scattering charge carriers and thereby increasing its electrical resistance.[2]
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» Adhesion and Stability Issues: High fluorine concentrations can lead to the formation of voids
and compromise the adhesion of the tungsten film to underlying layers, such as titanium
nitride (TiN).[1]

 Diffusion into Adjacent Layers: Fluorine is highly mobile and can diffuse into neighboring
layers, such as TiN/Ti stacks, during subsequent thermal processing steps. This can
increase the resistivity of these layers and negatively impact device performance.[2]

o Reactivity: Fluorine is highly reactive and can interact with other materials in the device
structure, particularly titanium, leading to the formation of undesirable compounds.[2]

Q2: What is the primary chemical reaction in the CVD of
tungsten from WFe?

The most common method for tungsten CVD involves the reduction of tungsten hexafluoride
by hydrogen (Hz). The overall chemical reaction is:

WFs (g) + 3H2 (g) = W (s) + 6HF (g)[1]

In this reaction, hydrogen reacts with the fluorine atoms from WFs to form volatile hydrogen
fluoride (HF) gas, which is then removed from the reaction chamber.[3] This leaves behind a
solid tungsten film on the substrate. The process is typically carried out at temperatures
between 300°C and 500°C.[1]

Q3: Are there alternative reducing agents to hydrogen?

Yes, silane (SiHa4) is another commonly used reducing agent, particularly for the initial
nucleation layer. The reaction with silane is:

2WFs (g) + 3SiH4 (g) — 2W (s) + 3SiFa4 (g) + 6H2 (9)[1]

This reaction can proceed at lower temperatures (around 250°C), which can be advantageous
for thermally sensitive substrates.[1] However, the choice of reducing agent and process
parameters can influence the extent of fluorine contamination.

Troubleshooting Guides
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Problem 1: High Fluorine Concentration Detected in the
Tungsten Film

Symptoms:
o Elevated sheet resistance of the tungsten film.
e Poor adhesion or delamination of the film.

e Secondary lon Mass Spectrometry (SIMS) or X-ray Photoelectron Spectroscopy (XPS)
analysis confirms high fluorine content.

Probable Causes & Solutions:
e Cause A: Inefficient Reduction of WFe

o Explanation: An insufficient supply of the reducing agent (Hz or SiHa4) relative to the WFe
flow can lead to incomplete reaction, leaving behind fluorine-containing tungsten sub-
fluorides or unreacted WFe that can be incorporated into the film.

o Solution:

» Increase the Reducing Agent to WFe Ratio: For hydrogen reduction, ensure a sufficient
excess of Hz. For silane reduction, a WFe:SiHa ratio between 1.5:1 and 4:1 is often
preferred to balance fluorine reduction with good film properties.[2]

= Optimize Gas Flow Dynamics: Ensure uniform delivery of reactant gases to the
substrate surface. High total gas flow rates, including inert carrier gases like Argon (Ar),
can help in the efficient removal of reaction byproducts like HF.[2]

o Cause B: Low Deposition Temperature

o Explanation: The reduction reactions of WFe are thermally activated. At lower
temperatures, the reaction kinetics may be slow, leading to a higher probability of fluorine

incorporation.

o Solution:
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» Increase Deposition Temperature: If the substrate can tolerate it, increasing the
deposition temperature can enhance the efficiency of the reduction reaction and
promote the desorption of fluorine-containing byproducts. Deposition temperatures are
typically in the range of 300-500°C for Hz reduction.[1] The reduction of fluorine is more
pronounced at higher deposition temperatures, such as 475°C.[2]

e Cause C: Inadequate Removal of HF Byproduct

o Explanation: If the hydrogen fluoride (HF) gas produced during the reaction is not
efficiently removed from the chamber, it can re-adsorb onto the film surface and contribute

to fluorine contamination.
o Solution:

» Optimize Chamber Pressure and Pumping Speed: Lowering the chamber pressure or
increasing the pumping speed can enhance the removal of gaseous byproducts.

» Increase Hydrogen Flow: A higher flow of molecular hydrogen during the deposition of
the tungsten nucleation layer can help in reducing fluorine content.[2] Specifically,
increasing the Hz to Argon (Ar) ratio to at least 1.5:1 while keeping the WFs partial
pressure at or below 0.5 Torr has been shown to be effective.[2]

Problem 2: Fluorine Diffusion into Underlying Layers
(e.g., TiN/Ti)

Symptoms:
¢ [ncreased contact resistance in vias.

o SIMS depth profiling shows a significant fluorine concentration in the barrier layers beneath

the tungsten film.[2]
Probable Causes & Solutions:

e Cause A: High Fluorine Concentration at the W/TIiN Interface
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o Explanation: The initial nucleation phase of tungsten growth is critical. If a high
concentration of fluorine is present at the interface, it can readily diffuse into the underlying
TiN layer, especially during subsequent high-temperature processing steps.

o Solution:
» Two-Step Deposition Process: Employ a two-step deposition process.

» Nucleation Step: Use a silane (SiH4) reduction process for the initial thin layer of
tungsten. This can provide a good growth surface for the subsequent bulk deposition.

[4]

» Bulk Deposition: Switch to a hydrogen (Hz) reduction process for the bulk of the film,
as it is generally more effective at minimizing fluorine incorporation in the thicker
layer.[4]

» Optimize Nucleation Gas Composition: Increasing the ratio of Hz to Ar during the
nucleation step can significantly reduce fluorine penetration into the underlying TiN/Ti
film stack.[2]

e Cause B: Post-Deposition Thermal Budget

o Explanation: High-temperature annealing or subsequent deposition steps can provide the
thermal energy for fluorine to diffuse from the tungsten film into adjacent layers.

o Solution:

» Post-Deposition Annealing in a Hydrogen Atmosphere: Performing a post-deposition
anneal in a hydrogen-containing atmosphere can help to drive out fluorine from the film.
[5] This process forms volatile hydrofluoric acid, which can be removed from the
chamber.[5][6] Heat treatments in the range of 550-1050°C in a hydrogen atmosphere
have been shown to be effective.[5][6]

» Use of a Barrier Layer: In some applications, depositing an amorphous-like tungsten
film prior to the crystalline bulk tungsten can act as a barrier to fluorine diffusion.[7]

Problem 3: Inconsistent Film Properties Batch-to-Batch
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Symptoms:

 Variability in sheet resistance and fluorine content across different deposition runs.
Probable Causes & Solutions:

e Cause A: Chamber Memory Effects

o Explanation: Fluorine-containing residues can remain on the interior surfaces of the CVD
chamber after a deposition run. These residues can then be released during subsequent
depositions, leading to contamination.

o Solution:

» In-Situ Plasma Cleaning: Implement a regular in-situ plasma cleaning process between
deposition runs. A fluorine-based plasma (e.g., using NFs or SFs) can be used to
remove tungsten deposits, followed by a hydrogen-based plasma to remove fluorine
residues from the chamber walls.[8]

= Chamber Conditioning: Before depositing on a product wafer, it can be beneficial to run
a conditioning process to coat the chamber walls and stabilize the deposition
environment.

e Cause B: Precursor Purity and Delivery

o Explanation: Impurities in the WFe or reducing gas sources can introduce variability.
Additionally, issues with the gas delivery system can lead to inconsistent flow rates.

o Solution:
» Use High-Purity Precursors: Ensure the use of high-purity WFe and reducing gases.

» Verify Mass Flow Controller (MFC) Calibration: Regularly check and calibrate the mass
flow controllers to ensure accurate and repeatable gas delivery.

» Heated Gas Lines: Use heated gas lines for WFs to prevent condensation and ensure
consistent delivery to the chamber.[4]
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Advanced Mitigation Strategies

For applications requiring extremely low fluorine content, consider these advanced techniques:

e Plasma-Enhanced Chemical Vapor Deposition (PECVD): The use of a plasma can enhance
the dissociation of the reducing agent (e.g., Hz), making the reduction of WFe more efficient
at lower temperatures and potentially reducing fluorine incorporation.

o Atomic Layer Deposition (ALD): ALD offers atomic-level control over film growth by
separating the precursor and reactant pulses. This can lead to highly conformal films with
lower impurity levels. Using atomic hydrogen (at-H) generated by a hot-wire as the reducing
agent in an ALD-like process has been shown to effectively remove fluorine.[9]

o Fluorine-Free Precursors: For the most critical applications, the use of fluorine-free tungsten
precursors, such as tungsten hexacarbonyl (W(CO)s), can eliminate the source of fluorine
contamination altogether.[10]

Analytical Techniques for Fluorine Quantification

Accurate measurement of fluorine content is crucial for process development and quality
control. Common analytical techniques include:

e Secondary lon Mass Spectrometry (SIMS): Provides a depth profile of elemental
composition, allowing for the quantification of fluorine concentration as a function of depth
within the film and into underlying layers.[5]

o X-ray Photoelectron Spectroscopy (XPS): A surface-sensitive technique that can identify the
chemical states of elements present in the top few nanometers of the film.

» Nuclear Resonance Broadening (NRB): A highly sensitive technique for the analysis of
fluorine distribution.[5]

Experimental Workflow & Data Presentation

Workflow for Optimizing a Low-Fluorine Tungsten CVD
Process

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://ris.utwente.nl/ws/files/6777610/yang_jvsta.pdf
https://patents.google.com/patent/WO2002079537A2/en
https://pubs.aip.org/aip/jap/article-pdf/68/5/2112/18636118/2112_1_online.pdf
https://pubs.aip.org/aip/jap/article-pdf/68/5/2112/18636118/2112_1_online.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1630381?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Troubleshooting & Optimization

Check Availability & Pricing

Caption: A typical workflow for developing and qualifying a low-fluorine tungsten deposition
process.

. F Concentration in
Total Hz2+Ar Flow WFe Partial

Hz:Ar Flow Ratio W Nucleation Film
(sccm) Pressure (Torr)
(atoms/cm?)
<151 2,500 >0.5 4 x 101°
>1.5:1 10,000 <05 2 x 101°

Data derived from
U.S. Patent 6,429,126
B1[2]

This data clearly illustrates that a higher ratio of hydrogen to argon and a lower partial pressure
of WFe during the nucleation step can significantly reduce fluorine concentration in the tungsten
film.[2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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